Cas no 21581-41-9 (2,5-Dihydroxyphenethylamine)

2,5-Dihydroxyphenethylamine is a biologically active compound belonging to the class of phenethylamines. It serves as a key intermediate in the synthesis of neurotransmitters and other pharmacologically significant molecules. The presence of hydroxyl groups at the 2 and 5 positions enhances its reactivity, making it valuable for organic synthesis and biochemical research. Its structural similarity to dopamine and serotonin derivatives allows for applications in neurochemical studies and drug development. The compound exhibits stability under controlled conditions, ensuring reliable performance in laboratory settings. Its well-defined chemical properties facilitate precise modifications, supporting advancements in medicinal chemistry and neuroscience research.
2,5-Dihydroxyphenethylamine structure
2,5-Dihydroxyphenethylamine structure
Product Name:2,5-Dihydroxyphenethylamine
CAS No:21581-41-9
MF:C8H11NO2
MW:153.178442239761
CID:1095390
PubChem ID:21972366
Update Time:2025-05-26

2,5-Dihydroxyphenethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Aminoethyl)benzene-1,4-diol
    • 2,5-Dihydroxyphenethylamine
    • Inchi: 1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2
    • InChI Key: XYMGUIWNLBMCIF-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1CCN)O

Computed Properties

  • Exact Mass: 153.07903
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 66.48

2,5-Dihydroxyphenethylamine Pricemore >>

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Additional information on 2,5-Dihydroxyphenethylamine

Professional Introduction to 2,5-Dihydroxyphenethylamine (CAS No. 21581-41-9)

2,5-Dihydroxyphenethylamine, also identified by its Chemical Abstracts Service (CAS) number 21581-41-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its phenethylamine core structure with hydroxyl substituents at the 2nd and 5th positions, has garnered attention due to its structural resemblance to certain neurotransmitters and its potential biological activities. The precise arrangement of functional groups in this compound not only influences its chemical reactivity but also modulates its interaction with biological targets, making it a subject of extensive research in drug discovery and mechanism-based therapeutics.

The structural framework of 2,5-Dihydroxyphenethylamine positions it as a derivative of phenethylamine, a class of compounds known for their involvement in various physiological processes. The presence of two hydroxyl groups at the 2-position and 5-position introduces additional sites for hydrogen bonding and stereoelectronic effects, which are critical in determining the compound's pharmacological profile. These modifications can significantly alter the compound's solubility, metabolic stability, and binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,5-Dihydroxyphenethylamine with high precision. Studies indicate that this compound may exhibit properties similar to certain monoamine oxidase (MAO) inhibitors, which are known for their role in regulating neurotransmitter levels. The hydroxyl groups in 2,5-Dihydroxyphenethylamine could potentially interact with amino acid residues in MAO enzymes, thereby modulating their activity. Such interactions could have implications in the treatment of neurodegenerative disorders where dysregulation of neurotransmitter systems is a hallmark.

Moreover, the unique structural features of 2,5-Dihydroxyphenethylamine make it a valuable scaffold for designing novel therapeutic agents. Researchers have explored derivatives of this compound to enhance its pharmacological efficacy while minimizing potential side effects. For instance, modifications at the aromatic ring or the amine group can fine-tune the compound's bioavailability and metabolic clearance. Such structural optimizations are crucial in developing drugs that exhibit improved pharmacokinetic profiles and target specificity.

In vitro studies have demonstrated that 2,5-Dihydroxyphenethylamine can influence the activity of certain enzymes and receptors involved in cellular signaling pathways. Notably, its ability to interact with serotonergic receptors has been investigated as a potential therapeutic strategy for mood disorders. The hydroxyl groups at positions 2 and 5 may facilitate binding to these receptors through hydrogen bonding interactions, leading to altered neurotransmitter release or receptor desensitization.

The synthesis of 2,5-Dihydroxyphenethylamine (CAS No. 21581-41-9) involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation or biocatalytic transformations, have been employed to introduce the hydroxyl groups at the desired positions with high selectivity. These synthetic approaches not only enhance the efficiency of producing 2,5-Dihydroxyphenethylamine but also provide insights into scalable manufacturing processes for related compounds.

From a regulatory perspective, 2,5-Dihydroxyphenethylamine is subject to standard guidelines governing pharmaceutical intermediates and research chemicals. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to meet quality standards required for preclinical and clinical studies. Additionally, adherence to safety protocols minimizes risks associated with handling sensitive organic compounds during synthesis and characterization.

The growing interest in natural product-inspired drug design has led researchers to explore biologically active compounds derived from plants or microorganisms that share structural similarities with 2,5-Dihydroxyphenethylamine. By leveraging natural product diversity as a source of inspiration, scientists aim to identify novel bioactive molecules with therapeutic potential. This approach aligns with the broader trend toward green chemistry initiatives that emphasize sustainable sourcing and environmentally friendly synthetic routes.

The pharmacokinetic behavior of 2,5-Dihydroxyphenethylamine has been studied using both experimental and computational methods. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its use in therapeutic applications. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the metabolic pathways involving this compound.

Future research directions may focus on exploring the potential applications of 2,5-Dihydroxyphenethylamine in treating specific medical conditions where modulation of neurotransmitter systems is beneficial. Preclinical studies could investigate its efficacy in animal models of depression or anxiety disorders before advancing to human trials. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating laboratory findings into clinical practice.

The versatility of 2,5-Dihydroxyphenethylamine as a chemical scaffold underscores its importance in medicinal chemistry research. By systematically modifying its structure while maintaining key pharmacophoric features, scientists can develop a diverse library of compounds with tailored biological activities. Such efforts contribute to expanding our arsenal against various diseases while adhering to principles of sustainable drug development.

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